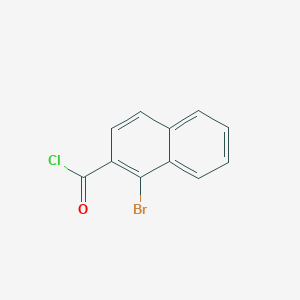

1-Bromonaphthalene-2-carbonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

76373-11-0 |

|---|---|

Molecular Formula |

C11H6BrClO |

Molecular Weight |

269.52 g/mol |

IUPAC Name |

1-bromonaphthalene-2-carbonyl chloride |

InChI |

InChI=1S/C11H6BrClO/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H |

InChI Key |

NRLNRQPXABJISD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)C(=O)Cl |

Origin of Product |

United States |

Synthetic Pathways and Advanced Methodologies for 1 Bromonaphthalene 2 Carbonyl Chloride

Precursor Synthesis Innovations and Regioselectivity Control

The foundation of synthesizing 1-Bromonaphthalene-2-carbonyl chloride lies in the effective preparation of its key precursor, 1-Bromonaphthalene-2-carboxylic acid. This section explores the critical aspects of this initial phase, including selective bromination of the naphthalene (B1677914) core and the development of greener synthetic approaches.

Strategies for Selective Bromination of Naphthalene Nuclei

The regioselective bromination of naphthalene is a crucial first step in the synthesis of many substituted naphthalene derivatives. The position of bromination on the naphthalene ring is highly dependent on reaction conditions and the catalysts employed. mdpi.comresearchgate.netarkat-usa.org

Direct bromination of naphthalene often leads to a mixture of isomers, with 1-bromonaphthalene (B1665260) being the kinetically favored product. chegg.com However, achieving substitution at the 2-position, which is necessary for the synthesis of the target molecule, requires specific strategies. The presence of directing groups on the naphthalene ring can significantly influence the position of subsequent bromination. For instance, palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be directed to the C8-position, while the formation of an aromatic imine intermediate can switch the reactivity to the C2-position. researchgate.net

Researchers have explored various solid catalysts to control the regioselectivity of naphthalene bromination. Acidic amorphous silica-alumina has been shown to yield 1,4-dibromonaphthalene (B41722), while calcined montmorillonite (B579905) KSF clay can produce a mixture rich in 1,5-dibromonaphthalene (B1630475). mdpi.com These findings highlight the potential of using structured solids to direct the bromination to specific positions on the naphthalene ring.

| Starting Material | Brominating Agent/Catalyst | Major Product(s) | Reference |

|---|---|---|---|

| Naphthalene | Br₂/FeBr₃ | 1-Bromonaphthalene (major), 2-Bromonaphthalene (minor) | chegg.com |

| 1-Naphthaldehyde | Pd(OAc)₂/Additive | C8-brominated product | researchgate.net |

| 1-Naphthaldehyde (as imine) | Pd(OAc)₂ | C2-brominated product | researchgate.net |

| Naphthalene | Br₂/Acidic amorphous silica-alumina | 1,4-Dibromonaphthalene | mdpi.com |

| Naphthalene | Br₂/Calcined montmorillonite KSF clay | 1,5-Dibromonaphthalene | mdpi.com |

Optimized Synthesis of 1-Bromonaphthalene-2-carboxylic Acid

The synthesis of 1-Bromonaphthalene-2-carboxylic acid is a critical step. One common approach involves the carbonation of a Grignard reagent derived from 1-bromonaphthalene. orgsyn.orggoogle.com This method requires the careful preparation of 1-naphthalenomagnesium bromide, followed by its reaction with dry carbon dioxide. orgsyn.org

Another route involves the direct bromination of a pre-existing naphthalene carboxylic acid. For example, the bromination of 1-hydroxy-2-naphthoic acid with bromine in chloroform (B151607) yields 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. prepchem.com While this illustrates the principle of direct bromination on a substituted naphthalene, the synthesis of 1-Bromonaphthalene-2-carboxylic acid would necessitate starting with 2-naphthalenecarboxylic acid and achieving selective bromination at the 1-position.

Green Chemistry Approaches in Bromonaphthalene Precursor Synthesis

Traditional bromination methods often involve the use of hazardous solvents like carbon tetrachloride and harsh reagents. google.comchemicalbook.com In recent years, there has been a significant push towards developing more environmentally friendly "green" chemistry approaches for the synthesis of bromonaphthalene precursors.

One such approach utilizes hydrobromic acid and hydrogen peroxide for the bromination of naphthalene in dichloroethane and water. google.compatsnap.com This method is advantageous as it avoids the use of elemental bromine and is reported to have a high utilization rate of the bromine source with minimal environmental pollution. google.compatsnap.com Another innovative method involves the use of saturated bromine water as the bromine source with glacial acetic acid and an ionic liquid as the solvent, which also offers mild reaction conditions and recyclable catalysts. google.com

Mechanochemical methods, which use mechanical force to induce chemical reactions, are also being explored for the bromination of naphthalene catalyzed by zeolites, offering a solvent-free synthetic route. researchgate.net These green chemistry approaches aim to reduce the environmental impact of chemical synthesis by using less hazardous substances, reducing waste, and improving energy efficiency. nih.gov

Acyl Chloride Formation Strategies and Process Optimization

The final step in the synthesis of this compound is the conversion of the carboxylic acid group of 1-Bromonaphthalene-2-carboxylic acid into an acyl chloride. This transformation is typically achieved using a variety of chlorinating agents.

Mechanistic Considerations for Carboxylic Acid Chlorination (e.g., using SOCl₂, PCl₃, PCl₅, Oxalyl Chloride)

Several reagents are commonly employed to convert carboxylic acids to acyl chlorides, including thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). wikipedia.orgchemistrysteps.comlibretexts.orgchemguide.co.uk

Thionyl Chloride (SOCl₂): This is a widely used reagent because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. masterorganicchemistry.comblogspot.com The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride. youtube.comyoutube.comlibretexts.org This is followed by the elimination of a chloride ion and subsequent nucleophilic attack by the chloride ion on the carbonyl carbon, leading to the formation of the acyl chloride and the release of SO₂ and HCl. chemistrysteps.commasterorganicchemistry.comyoutube.comyoutube.comlibretexts.org

Phosphorus Halides (PCl₃ and PCl₅): Both phosphorus trichloride and phosphorus pentachloride are effective for this conversion. chemistrysteps.comchemguide.co.uk The reaction with PCl₅ produces the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride. chemguide.co.uk The reaction with PCl₃ yields the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent, often used with a catalytic amount of dimethylformamide (DMF). wikipedia.orgblogspot.comwikipedia.orgyoutube.comcommonorganicchemistry.com The reaction is generally milder than with thionyl chloride. wikipedia.org The mechanism involves the formation of a Vilsmeier reagent from DMF and oxalyl chloride, which then activates the carboxylic acid for nucleophilic attack by the chloride ion. wikipedia.orgyoutube.com

| Reagent | Formula | Byproducts | Key Features |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification. masterorganicchemistry.comblogspot.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Solid reagent, reacts in the cold. chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid reagent, less dramatic reaction than PCl₅. chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO₂, CO, HCl | Milder and more selective than SOCl₂. wikipedia.org Often used with catalytic DMF. wikipedia.orgyoutube.comcommonorganicchemistry.com |

Catalytic Systems for Enhanced Acyl Chloride Formation

While many methods for acyl chloride formation are stoichiometric, research is ongoing to develop catalytic systems to enhance the efficiency and sustainability of this transformation. Catalytic amounts of dimethylformamide (DMF) are already widely used in conjunction with oxalyl chloride to facilitate the reaction. wikipedia.orgyoutube.comcommonorganicchemistry.com

Other catalytic approaches are also being explored. For instance, the conversion of carboxylic acids to acid chlorides can be achieved rapidly in the presence of a tertiary amine base and 3,3-dichlorocyclopropenes. organic-chemistry.org Furthermore, visible-light photocatalysis has been utilized to generate acyl chlorides from aldehydes, which can then be converted to other derivatives. organic-chemistry.org While not a direct conversion from a carboxylic acid, this highlights the ongoing innovation in acyl chloride synthesis. The development of efficient and recyclable catalysts for the direct conversion of carboxylic acids to acyl chlorides remains an active area of research.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. researchgate.netuniroma1.it The goal is to minimize the environmental footprint by reducing waste, using less hazardous materials, and improving energy efficiency. acs.org The synthesis of acyl chlorides, including this compound, typically involves the reaction of the corresponding carboxylic acid with a chlorinating agent. Applying green chemistry principles to this transformation can significantly enhance its sustainability.

Key principles applicable to this synthesis include:

Prevention: It is more effective to prevent waste generation than to treat it after it has been created. acs.org In the synthesis of this compound, this involves optimizing reaction conditions to maximize yield and minimize by-product formation.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgjocpr.comnih.gov The reaction of 1-Bromonaphthalene-2-carboxylic acid with thionyl chloride (SOCl₂) is a common route. While effective, the atom economy is not ideal as sulfur dioxide (SO₂) and hydrogen chloride (HCl) are generated as by-products. chemguide.co.uk Alternative, more atom-economical reagents are an area of active research.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. Traditional chlorinating agents like thionyl chloride and phosphorus pentachloride are hazardous. chemguide.co.uklibretexts.org Research into greener alternatives, such as using catalytic amounts of a reagent or employing less toxic activating agents, is a key green chemistry objective. researchgate.net

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. Traditional syntheses often use chlorinated solvents. researchgate.net Identifying greener solvent alternatives, such as 2-methyltetrahydrofuran (B130290) or even solvent-free conditions, can significantly reduce the environmental impact of the process. nih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. rsc.org Developing a catalytic process for the conversion of 1-Bromonaphthalene-2-carboxylic acid to its acyl chloride would be a significant green advancement, reducing the amount of waste generated from the chlorinating agent.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefit |

|---|---|---|

| Prevention | Optimize reaction conditions to achieve near-quantitative conversion. | Reduced waste and purification needs. |

| Atom Economy | Investigate alternative synthetic routes that maximize the incorporation of reactant atoms into the final product. jocpr.com | Minimized by-product formation. nih.gov |

| Less Hazardous Reagents | Replace traditional chlorinating agents (e.g., thionyl chloride) with less toxic alternatives or catalytic methods. researchgate.net | Improved safety profile for the process. |

| Safer Solvents | Substitute hazardous chlorinated solvents with greener alternatives like ionic liquids or conduct the reaction under solvent-free conditions. nih.govchemistryjournals.net | Reduced environmental pollution and health risks. |

| Catalysis | Develop a catalytic cycle for the chlorination reaction instead of using stoichiometric reagents. rsc.org | Lower reagent consumption and waste generation. researchgate.net |

| Energy Efficiency | Utilize energy-efficient methods like microwave-assisted synthesis or continuous flow reactors to minimize energy consumption. acs.orgchemistryjournals.net | Lower operational costs and reduced carbon footprint. |

Modern Techniques for Improved Yield and Purity in Production Scale-Up

Scaling up the production of this compound from the laboratory to an industrial scale presents challenges in maintaining high yield, purity, and safety. Modern chemical engineering techniques, including Process Analytical Technology (PAT) and continuous flow manufacturing, offer robust solutions to these challenges. chemicalprocessing.comunimi.it

Application of Process Analytical Technologies (PAT) in Synthesis Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.comresearchgate.net The goal is to ensure final product quality by building it into the process from the start. researchgate.net For the synthesis of this compound, PAT can be implemented to monitor the reaction in real-time, providing a deeper understanding of the reaction kinetics and mechanism. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

In-situ spectroscopic tools are commonly employed in PAT:

Fourier Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for monitoring the conversion of the carboxylic acid starting material to the acyl chloride product. The carbonyl stretching frequency (νC=O) of the carboxylic acid (typically around 1700-1725 cm⁻¹) will decrease in intensity, while a new, higher frequency band corresponding to the acyl chloride carbonyl group (around 1750-1815 cm⁻¹) will appear and increase. americanpharmaceuticalreview.com This allows for real-time tracking of reaction completion and can help identify the formation of any intermediates or by-products.

Raman Spectroscopy: Raman spectroscopy is another powerful tool for real-time process monitoring. longdom.org It can provide complementary information to FTIR and is often less sensitive to water, making it suitable for reactions in aqueous media if applicable. It can monitor changes in the molecular vibrations of reactants and products throughout the synthesis.

By integrating these analytical tools directly into the reactor, chemists and engineers can gain immediate feedback on the reaction's progress, enabling precise control over process parameters to optimize yield and purity and ensure batch-to-batch consistency. mt.comlongdom.org

| PAT Tool | Parameter Monitored in Synthesis | Benefit for Production Scale-Up |

|---|---|---|

| In-situ FTIR Spectroscopy | Disappearance of carboxylic acid C=O stretch; Appearance of acyl chloride C=O stretch. americanpharmaceuticalreview.com | Real-time reaction kinetics, endpoint determination, detection of intermediates. |

| In-situ Raman Spectroscopy | Changes in vibrational modes of reactants, products, and solvents. longdom.org | Process fingerprinting, monitoring of concentration and polymorphic forms. |

| Automated Sampling/HPLC | Quantitative analysis of reactant, product, and impurity concentrations. | Accurate yield and purity determination throughout the process. |

Continuous Flow Reactor Methodologies

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for many chemical syntheses, particularly those involving hazardous reagents or exothermic reactions, such as the formation of acyl chlorides. acs.orgnih.goveuropa.eu In a flow system, reagents are continuously pumped through a reactor, where they mix and react. nih.gov This methodology offers numerous advantages for the production of this compound. vapourtec.commt.comresearchgate.net

Key advantages include:

Enhanced Safety: Flow reactors contain only a small volume of the reaction mixture at any given time, significantly reducing the risks associated with handling hazardous materials and controlling highly exothermic reactions. chemicalprocessing.comvapourtec.commt.com The high surface-area-to-volume ratio allows for rapid and efficient heat dissipation. nih.govvapourtec.com

Improved Control and Reproducibility: Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to more consistent product quality and higher yields. nih.govmt.com

Rapid Optimization and Scalability: The small scale of flow reactors allows for rapid screening of reaction conditions. mt.com Scaling up production is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which avoids the complex challenges of scaling up batch reactors. nih.gov

Integration of Processes: Downstream processing steps like quenching, extraction, and purification can be integrated directly into the flow system, creating a streamlined and automated manufacturing process. vapourtec.com

For the synthesis of this compound, a solution of 1-Bromonaphthalene-2-carboxylic acid and a solution of the chlorinating agent (e.g., thionyl chloride) would be pumped from separate inlets, combined at a T-mixer, and then passed through a heated reactor coil to effect the transformation before the product stream is collected. acs.orgresearchgate.net

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Inherently safer due to small reactor volume and superior heat transfer. vapourtec.commt.com |

| Heat Transfer | Limited by surface-area-to-volume ratio, can be inefficient on a large scale. | Excellent heat transfer due to high surface-area-to-volume ratio. nih.gov |

| Process Control | Difficult to maintain precise control over temperature and mixing, leading to potential side reactions. | Precise control over temperature, pressure, and residence time, leading to higher selectivity. mt.com |

| Scalability | Complex, often requires re-optimization of reaction conditions. | Straightforward by extending run time or numbering-up. nih.gov |

| Yield & Purity | Can be variable due to gradients in temperature and concentration. | Often higher and more consistent due to uniform reaction conditions. researchgate.net |

Advanced Reactivity and Mechanistic Investigations of 1 Bromonaphthalene 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions and Derivatives

The carbonyl carbon of the acyl chloride group in 1-bromonaphthalene-2-carbonyl chloride is highly electrophilic, making it susceptible to attack by a wide array of nucleophiles. This reactivity is the basis for the synthesis of numerous derivatives.

Esterification with Diverse Hydroxyl-Containing Substrates

The reaction of this compound with various hydroxyl-containing compounds, such as alcohols and phenols, leads to the formation of the corresponding esters. This esterification is a facile process, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The scope of this reaction is broad, accommodating a range of simple and complex alcohols and phenols. The resulting esters are valuable intermediates in organic synthesis and can be found in a variety of biologically active molecules and materials.

Table 1: Examples of Esterification Reactions of this compound

| Hydroxyl Substrate | Base | Solvent | Product |

| Methanol (B129727) | Pyridine | Dichloromethane (B109758) | Methyl 1-bromo-2-naphthoate |

| Ethanol | Triethylamine | Tetrahydrofuran | Ethyl 1-bromo-2-naphthoate |

| Phenol | Pyridine | Benzene (B151609) | Phenyl 1-bromo-2-naphthoate |

| p-Cresol | Triethylamine | Dichloromethane | p-Tolyl 1-bromo-2-naphthoate |

Amidation Reactions with Primary and Secondary Amines (Schotten-Baumann Type Reactions)

The reaction of this compound with primary and secondary amines provides a direct route to the corresponding N-substituted 1-bromonaphthalene-2-carboxamides. These reactions are typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution (like sodium hydroxide) and an organic solvent, or in the presence of a tertiary amine base in an anhydrous organic solvent. The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the amide product.

This amidation reaction is highly efficient and tolerates a wide variety of amines, including anilines and aliphatic amines. The resulting amides are often stable, crystalline solids and are prevalent in many pharmaceutical compounds due to the hydrogen bonding capabilities of the amide group.

Table 2: Examples of Amidation Reactions of this compound

| Amine Substrate | Base | Solvent | Product |

| Ammonia | Aq. NaOH | Dichloromethane | 1-Bromonaphthalene-2-carboxamide |

| Aniline | Pyridine | Tetrahydrofuran | N-Phenyl-1-bromonaphthalene-2-carboxamide |

| Diethylamine | Triethylamine | Dichloromethane | N,N-Diethyl-1-bromonaphthalene-2-carboxamide |

| Benzylamine | Aq. NaOH | Toluene | N-Benzyl-1-bromonaphthalene-2-carboxamide |

Controlled Hydrolysis and its Mechanistic Implications

Like other acyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid, 1-bromo-2-naphthoic acid. While often an undesirable side reaction, the controlled hydrolysis can be a useful synthetic transformation. The reaction proceeds rapidly, especially in the presence of a base.

Mechanistically, the hydrolysis of acyl chlorides in neutral or acidic water is generally considered to proceed through a bimolecular mechanism involving the reversible addition of water to the carbonyl group, followed by the ionization of the carbon-chlorine bond. orgsyn.org The rate of hydrolysis can be influenced by the electronic and steric properties of the naphthalene (B1677914) ring system. The electron-withdrawing nature of the bromine atom can affect the electrophilicity of the carbonyl carbon and the stability of the transition state. Kinetic studies on the hydrolysis of various acyl chlorides have provided valuable insights into these reaction mechanisms. orgsyn.orgnih.gov

Reactions with Thiols and Other Nucleophiles

The high reactivity of this compound extends to reactions with other nucleophiles, such as thiols. The reaction with a thiol in the presence of a base yields a thioester. Thioesters are important compounds in their own right and are known for their unique reactivity, often serving as acylating agents in biochemical processes.

The synthesis of thioesters from acyl chlorides and thiols is a well-established method. The reaction mechanism is analogous to that of esterification and amidation, involving nucleophilic attack of the thiolate anion on the carbonyl carbon.

Table 3: Example of Thioesterification of this compound

| Thiol Substrate | Base | Solvent | Product |

| Thiophenol | Triethylamine | Dichloromethane | S-Phenyl 1-bromo-2-naphthalenethioate |

| Ethanethiol | Pyridine | Tetrahydrofuran | S-Ethyl 1-bromo-2-naphthalenethioate |

Electrophilic Aromatic Substitution Reactions of the Naphthalene Moiety

While the primary reactivity of this compound is centered on the acyl chloride group, the naphthalene ring itself can undergo electrophilic aromatic substitution reactions. The existing substituents, the bromo group and the carbonyl chloride (or its derivative), will direct the position of the incoming electrophile.

Friedel-Crafts Acylations with Varied Aromatic Systems

This compound can act as an acylating agent in Friedel-Crafts reactions with other aromatic compounds. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), an acylium ion is generated, which then attacks the electron-rich aromatic ring of another molecule. This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing unsymmetrical ketones.

The regioselectivity of the Friedel-Crafts acylation on the substrate aromatic ring is governed by the directing effects of its existing substituents. For instance, reaction with an activated aromatic compound like anisole (B1667542) would be expected to yield predominantly the para-substituted product due to the directing effect of the methoxy (B1213986) group.

Table 4: Examples of Friedel-Crafts Acylation using this compound

| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Major Product |

| Benzene | AlCl₃ | Carbon Disulfide | (1-Bromo-2-naphthyl)(phenyl)methanone |

| Toluene | AlCl₃ | Dichloromethane | (1-Bromo-2-naphthyl)(p-tolyl)methanone |

| Anisole | AlCl₃ | Nitrobenzene | (1-Bromo-2-naphthyl)(4-methoxyphenyl)methanone |

| Naphthalene | AlCl₃ | 1,2-Dichloroethane | Bis(1-bromo-2-naphthyl)methanone |

Other Electrophilic Functionalizations of the Naphthalene Ring

While the primary reactive sites of this compound are the carbonyl chloride and the bromo-substituted carbon, the naphthalene ring itself can undergo further electrophilic substitution. The directing effects of the existing substituents play a crucial role in determining the position of incoming electrophiles. The bromine atom is an ortho-, para-director, while the acyl chloride group is a meta-director. The interplay of these directing effects, coupled with the inherent reactivity of the naphthalene core, dictates the regioselectivity of such reactions.

A representative example of electrophilic functionalization on a related scaffold is the bromination of 1-bromonaphthalene (B1665260). Depending on the reaction conditions, different isomers of dibromonaphthalene can be obtained. For instance, the reaction of 1-bromonaphthalene with bromine in dichloromethane at low temperatures (-30 °C) predominantly yields 1,4-dibromonaphthalene (B41722). researchgate.net In contrast, photobromination at reflux temperatures leads to the formation of 1,5-dibromonaphthalene (B1630475). researchgate.net These findings underscore the possibility of selectively introducing additional functional groups onto the naphthalene ring of this compound, which could be exploited for the synthesis of more complex derivatives.

Table 1: Regioselectivity in the Bromination of 1-Bromonaphthalene

| Reagents and Conditions | Major Product | Yield | Reference |

|---|---|---|---|

| Br2, CH2Cl2, -30°C | 1,4-Dibromonaphthalene | 90% | researchgate.net |

| Br2, CCl4, reflux, photobromination | 1,5-Dibromonaphthalene | 80% | researchgate.net |

Cross-Coupling and Radical Reactions Involving the Bromine Moiety

The bromine atom at the C1 position of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This section explores several key transformations that leverage the reactivity of the aryl-bromide bond.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from aryl halides. organic-chemistry.org

The Sonogashira coupling , which involves the reaction of an aryl halide with a terminal alkyne, is a prominent method for forming C(sp²)-C(sp) bonds. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. While specific examples with this compound are not abundant in the literature, the reactivity of the 1-bromonaphthalene core suggests its suitability as a substrate in such transformations for the synthesis of 1-alkynylnaphthalene derivatives.

The Suzuki-Miyaura coupling reaction, which pairs an aryl halide with an organoboron reagent, is one of the most widely used C-C bond-forming reactions. Its application to derivatives of 1-bromonaphthalene-2-carboxylic acid has been demonstrated. For instance, the asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates with arylboronic acids has been achieved with high enantioselectivity using a helically chiral polymer ligand, PQXphos. rsc.org This highlights the utility of the Suzuki reaction in creating axially chiral biaryl compounds from this scaffold.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction offers a route to introduce vinyl groups at the 1-position of the naphthalene ring. The reaction typically proceeds with high trans selectivity. organic-chemistry.org The versatility of the Heck reaction allows for the use of a wide range of alkene coupling partners, enabling the synthesis of diverse 1-vinylnaphthalene (B14741) derivatives.

Table 2: Examples of Palladium-Catalyzed Coupling Reactions with 1-Bromonaphthalene Derivatives

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 1-Bromo-2-naphthoate | Arylboronic acid | Pd(OAc)2 / PQXphos | Axially chiral biaryl ester | High enantioselectivity | rsc.org |

| Suzuki-Miyaura | Bromonaphthalenes | Naphthylboronic acids | Pd catalyst / Ferrocenylphosphane ligands | Chiral binaphthalene derivatives | Good yields and enantioselectivities | nih.gov |

| Heck | Aryl Bromide (general) | Alkene | Palladium catalyst / Base | Substituted alkene | High trans selectivity | organic-chemistry.org |

Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule. In the context of this compound, the existing carbonyl chloride functionality makes direct carbonylation at this position redundant. However, palladium-catalyzed carbonylation at the C-Br bond is a feasible and synthetically useful transformation. Aminocarbonylation, for instance, involves the reaction of an aryl halide with carbon monoxide and an amine to produce an amide. This would convert the 1-bromo substituent into a carboxamide group, leading to the formation of a naphthalene-1,2-dicarboxamide derivative. Such reactions typically employ a palladium catalyst and proceed under a carbon monoxide atmosphere.

Photoinduced electron transfer (PET) reactions involve the transfer of an electron from a donor to an acceptor molecule upon photoexcitation. Naphthalene derivatives can act as photosensitizers in such processes. In the presence of a suitable nucleophile, the radical cation of the naphthalene derivative formed after PET can undergo further reaction. While specific PET reactions involving this compound are not well-documented, the general principles suggest that under photochemical conditions, it could react with various nucleophiles, potentially leading to substitution of the bromine atom or other transformations on the naphthalene ring. The efficiency and outcome of such reactions would depend on the nature of the nucleophile, the solvent, and the specific photochemical setup.

The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-mediated coupling of two aryl halides. This reaction can be used for the homocoupling of this compound to yield a symmetric binaphthalene derivative. Ullmann-type reactions also extend to the formation of C-N and C-O bonds, allowing for the introduction of amino and alkoxy groups at the 1-position of the naphthalene ring through reaction with amines and alcohols, respectively, in the presence of a copper catalyst. These reactions often require high temperatures, although modern modifications have been developed that proceed under milder conditions.

Stereochemical Aspects of Reactions with the Bromonaphthalene Acyl Chloride

The stereochemistry of reactions involving this compound is of significant interest, particularly in the context of atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In the case of derivatives of this compound, atropisomerism can be a key feature, especially in the products of cross-coupling reactions.

For example, the Suzuki-Miyaura coupling of a 1-bromo-2-naphthoate (an ester derivative of the title compound) with an ortho-substituted arylboronic acid can lead to the formation of a binaphthalene product where rotation around the newly formed C-C bond is restricted. This hindered rotation gives rise to stable, separable atropisomers. The synthesis of such compounds in an enantioselective manner is a significant challenge in organic chemistry.

Research has shown that the use of chiral ligands in palladium-catalyzed Suzuki-Miyaura reactions can effectively control the stereochemical outcome. A notable example is the use of the single-handed helical polymer ligand PQXphos, which has been successfully employed in the asymmetric coupling of 1-bromo-2-naphthoates to produce axially chiral biaryl esters with high enantioselectivities. rsc.org The choice of ester group on the naphthalene substrate was also found to be crucial for achieving both high yields and high enantioselectivities. rsc.org This demonstrates that by careful selection of the catalyst system and substrate, it is possible to direct the synthesis towards a specific atropisomer.

Another approach to controlling stereochemistry involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org In the context of this compound, this could involve reacting the acyl chloride with a chiral alcohol or amine to form a chiral ester or amide. Subsequent reactions at the bromine position could then proceed diastereoselectively, with the chiral auxiliary being removed in a later step to yield an enantiomerically enriched product. While this specific strategy has not been extensively reported for this exact compound, it represents a well-established principle in asymmetric synthesis.

Enantioselective and Diastereoselective Transformations

Currently, there is a notable lack of specific, published research focusing on the enantioselective and diastereoselective transformations of this compound. The inherent chirality of many complex molecular targets necessitates the development of stereoselective methodologies. While the acyl chloride functional group is a prime site for nucleophilic attack, and the naphthalene backbone offers a rigid framework for inducing stereoselectivity, detailed studies applying modern asymmetric catalysis to this particular substrate are not prevalent in the scientific literature. General strategies for the enantioselective functionalization of carbonyl compounds, often employing chiral catalysts, provide a theoretical framework for potential transformations of this compound. However, without specific experimental data, the efficacy of such approaches remains speculative.

Atroposelective Synthesis of Biaryl Derivatives

The synthesis of axially chiral biaryl compounds is a significant area of research due to their prevalence in natural products, pharmaceuticals, and chiral ligands. acs.org The rigid naphthalene core of this compound makes it a potential precursor for such atropisomers. Atroposelective synthesis often relies on the controlled formation of a C-C bond to create a sterically hindered axis of rotation. acs.org

While direct applications of this compound in atroposelective synthesis are not extensively reported, related methodologies provide insight into potential synthetic routes. For instance, palladium-catalyzed cross-coupling reactions are a common strategy for constructing the biaryl axis. researchgate.net In principle, the bromo- and carbonyl chloride moieties on the naphthalene ring could serve as orthogonal handles for sequential cross-coupling reactions. The challenge lies in controlling the axial chirality during the bond formation. A recent study on the atroposelective synthesis of axially chiral naphthylpyrroles highlights a strategy involving a catalytic asymmetric 1,3-dipolar cycloaddition followed by an aromatization sequence to achieve high atroposelectivity. acs.orgnih.gov This demonstrates that the naphthalene framework is a viable platform for inducing and maintaining axial chirality.

Table 1: Selected Strategies for Atroposelective Biaryl Synthesis

| Method | Catalyst/Reagent | Key Feature |

|---|---|---|

| Palladium-Catalyzed C-H Olefination | Pd(II) / Chiral Ligand | Direct functionalization of C-H bonds to create axial chirality. researchgate.net |

Computational and Theoretical Insights into Reaction Mechanisms

Computational chemistry offers powerful tools to elucidate reaction mechanisms, predict reactivity, and rationalize stereochemical outcomes. For a molecule like this compound, theoretical studies could provide valuable insights that are currently lacking from experimental investigations.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. For this compound, DFT calculations could map the electron density distribution, identify the most electrophilic and nucleophilic sites, and calculate the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for predicting its reactivity towards various reagents. For example, a study on the electrochemically induced carbon-bromine bond dissociation in the related compound 1-bromo-2-methylnaphthalene (B105000) utilized quantum mechanical calculations to understand the behavior of the radical anion. mdpi.com Similar studies on this compound would illuminate the interplay between the bromo and carbonyl chloride groups.

Transition State Analysis and Reaction Pathway Predictions

Structure-Reactivity Relationships within the Naphthalene Acyl Halide Framework

The reactivity of the acyl chloride group in this compound is influenced by the electronic effects of the bromo substituent and the extended π-system of the naphthalene core. A systematic computational study comparing the reactivity of various substituted naphthalene acyl halides could establish clear structure-reactivity relationships. Such studies could quantify the impact of substituent position and electronic nature on the electrophilicity of the carbonyl carbon and the stability of reaction intermediates. This understanding would be invaluable for fine-tuning the reactivity of this class of compounds for specific synthetic applications.

Derivatization and Advanced Applications of 1 Bromonaphthalene 2 Carbonyl Chloride

Synthesis of Functionalized Naphthalene (B1677914) Derivatives for Specific Purposes

The reactivity of the acyl chloride and the potential for cross-coupling reactions at the bromo-substituted position make 1-bromonaphthalene-2-carbonyl chloride a key starting material for a variety of functionalized naphthalene derivatives.

While direct conversion of this compound to naphthalene diimides is not the most common route, its derivatives serve as precursors. The acyl chloride can be readily hydrolyzed to the corresponding carboxylic acid, 1-bromonaphthalene-2-carboxylic acid. This carboxylic acid can then undergo further transformations. Naphthalene diimides (NDIs) are a class of compounds extensively studied for their electronic properties. nih.gov The synthesis of functionalized NDIs often involves the modification of a pre-existing naphthalene dianhydride core. researchgate.net

The general synthetic approach to naphthalene diimides typically starts from naphthalene-1,4,5,8-tetracarboxylic dianhydride. This dianhydride is then reacted with primary amines to form the corresponding diimides. acs.org Strategies for creating functionalized NDIs often focus on introducing substituents onto the naphthalene core. nih.gov

| Precursor | Reagents | Product Class | Reference |

| Naphthalene-1,4,5,8-tetracarboxylic dianhydride | Primary Amines (R-NH₂) | Naphthalene Diimides | acs.org |

| 2,6-Dibromo-naphthalene-1,4,5,8-tetracarboxylic dianhydride | Primary Amines (R-NH₂) | Core-substituted Naphthalene Diimides | acs.org |

This table showcases common precursors for Naphthalene Diimide synthesis.

Detailed research has focused on the synthesis of novel naphthalene and anthracene (B1667546) diimides through cycloaddition strategies to build the core structure, which is then followed by imidization. beilstein-journals.org The electronic and optical properties of these diimides are of significant interest in materials science. beilstein-journals.org

The this compound moiety can be a key component in the construction of larger polycyclic aromatic hydrocarbons (PAHs) and other fused-ring systems. The acyl chloride group can participate in intramolecular Friedel-Crafts reactions or other cyclization cascades to form new rings. For instance, derivatives of this compound can be designed to undergo intramolecular cyclization, leading to the formation of new ring systems fused to the naphthalene core. researchgate.net

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis. The combination of the bromo and carbonyl functionalities on the naphthalene scaffold allows for sequential or one-pot reactions to build complex polycyclic architectures. For example, the bromo group can be used in a cross-coupling reaction to introduce a side chain, which then undergoes a carbonyl-mediated cyclization. Ruthenium-catalyzed C-H activation and annulation of N-arylamides with alkynes represents a modern approach to constructing benzoisoquinolone structures, which are fused-ring systems. chemrxiv.org

| Reaction Type | Key Features | Resulting Structures |

| Intramolecular Friedel-Crafts Acylation | An acyl group is attached to an aromatic ring, which then attacks the carbonyl carbon to form a new ring. | Fused polycyclic ketones |

| Annulation via Cross-Coupling and Cyclization | A new fragment is introduced via the bromo group, followed by cyclization involving the carbonyl group. | Diverse fused-ring systems |

| C-H Activation/Annulation | A C-H bond on an adjacent aromatic ring is activated and reacts with an alkyne, followed by cyclization. | Polycyclic heteroaromatic compounds |

This table summarizes strategies for forming fused-ring systems.

The development of chiral naphthalene-based structures is of significant interest due to their applications in asymmetric catalysis and materials science. This compound can be reacted with chiral auxiliaries to introduce stereocenters, which can then direct the stereochemical outcome of subsequent reactions. wikipedia.orgwikiwand.com

A common strategy involves the reaction of the acyl chloride with a chiral alcohol or amine to form a chiral ester or amide. The attached chiral auxiliary then influences the facial selectivity of reactions at or near the naphthalene core. After the desired stereoselective transformation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched naphthalene derivative. wikipedia.orgwikiwand.com For example, pseudoephedrine can be used as a chiral auxiliary by reacting it with an acyl chloride to form an amide. The resulting structure can then be deprotonated and reacted with an electrophile, with the stereochemistry of the addition being controlled by the chiral auxiliary. wikiwand.com

| Chiral Auxiliary | Type of Reaction | Stereochemical Control | Reference |

| Pseudoephedrine | Alkylation of amides | Diastereoselective alkylation | wikiwand.com |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Various asymmetric syntheses | Control of enantioselectivity | wikipedia.orgwikiwand.com |

| Camphorsultam | Michael additions, Aldol reactions | High diastereoselectivity | wikipedia.orgwikiwand.com |

This table lists common chiral auxiliaries and their applications.

The structural motif of naphthalene is found in a number of biologically active natural products and synthetic molecules. This compound serves as a versatile starting material for the synthesis of more complex intermediates that are then elaborated into these target molecules. The acyl chloride can be converted into a wide range of functional groups, including esters, amides, and ketones, which are common in bioactive compounds. nih.govgoogle.com

For example, the reaction of this compound with various amines or alcohols can generate a library of amide and ester derivatives. These derivatives can then be screened for biological activity or used as intermediates in the synthesis of more complex targets. The bromo group can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further complexity and build the carbon skeleton of natural products.

Role in Polymer Chemistry and Material Science

The bifunctional nature of this compound, possessing both a reactive acyl chloride and a bromine atom suitable for cross-coupling, makes it a candidate for the synthesis of specialty polymers.

This compound can potentially be used as a monomer in the synthesis of specialty polymers such as polyesters and polyamides through polycondensation reactions. mdpi.com The acyl chloride group can react with diols or diamines to form the respective polymer backbones. The bromine atom on the naphthalene ring can be retained in the polymer, imparting specific properties such as flame retardancy or providing a site for post-polymerization modification.

A related compound, 2-(bromomethyl)naphthalene-1-carboxylic acid, has been utilized in the synthesis of photoactive polymers for applications in organic light-emitting diodes (OLEDs). vulcanchem.com This suggests that naphthalene-based monomers containing reactive functional groups are valuable in the development of advanced materials. While direct polymerization of this compound is not widely documented, its potential lies in creating polymers with a high refractive index, thermal stability, and specific electronic properties derived from the naphthalene unit.

| Polymer Type | Co-monomer | Key Polymer Feature |

| Polyester | Diol (e.g., ethylene (B1197577) glycol) | Naphthalene-containing backbone |

| Polyamide | Diamine (e.g., hexamethylenediamine) | Amide linkages with naphthalene units |

This table illustrates the potential use of this compound in polymer synthesis.

Design and Synthesis of Naphthalate-Based Poly(anhydride-ester)s and Other Polymers

The synthesis of naphthalate-based polymers, such as poly(anhydride-esters), leverages the principles of condensation polymerization. Generally, the synthesis of polyanhydrides involves the melt condensation of dicarboxylic acid monomers, which are often activated by treatment with an agent like acetic anhydride (B1165640) to form an anhydride-terminated prepolymer. google.comnih.govnih.gov This prepolymer is then heated under vacuum to drive the polymerization, forming high molecular weight polymers. google.comnih.gov

For poly(anhydride-esters), a similar multi-step synthesis is employed. The process typically involves the synthesis of a monomer containing both ester and carboxylic acid functionalities. rutgers.edu For instance, a diol, such as a derivative of salicylic (B10762653) acid, can be linked with a dicarboxylic acid derivative. rutgers.edu These monomers are then converted into prepolymers and subsequently polymerized via melt condensation at high temperatures (e.g., 180°C) and under vacuum. google.comrutgers.edu

In the context of this compound, it can be hydrolyzed to its corresponding carboxylic acid, 1-Bromonaphthalene-2-carboxylic acid. This monofunctional acid could then be coupled with a molecule containing two other carboxylic acid groups to form a diacid monomer suitable for polyanhydride synthesis. Alternatively, the carbonyl chloride can react with a hydroxy-functionalized dicarboxylic acid to create a diacid monomer incorporating the bromonaphthalene moiety, ready for polymerization into a poly(anhydride-ester). The incorporation of the rigid and bulky naphthalene unit into the polymer backbone is a strategy used to enhance thermal stability and modify mechanical properties. iastate.eduresearchgate.net

Other naphthalate-based polymers, such as poly(ethylene naphthalate) (PEN), are typically synthesized through a two-step process involving either esterification of 2,6-naphthalenedicarboxylic acid (2,6-NDCA) with ethylene glycol or a transesterification reaction using dimethyl 2,6-naphthalenedicarboxylate (2,6-NDC). google.comacs.org The resulting prepolymer is then subjected to polycondensation at high temperatures (280-300°C) under reduced pressure to achieve a high molecular weight polymer. google.com By adapting these established polymerization techniques, this compound derivatives can be incorporated as comonomers to create novel functional polymers.

Engineering Material Properties Through Controlled Derivatization

The properties of polymers can be precisely engineered by the controlled derivatization of the constituent monomers. The introduction of specific functional groups or the variation of the polymer backbone structure allows for the tuning of thermal, mechanical, and degradation characteristics. acs.orgmdpi.com

In naphthalate-based polyesters, functionalization can significantly impact material toughness and compatibility in polymer blends. For example, incorporating hydroxyl groups into an acrylate (B77674) elastomer used to toughen polyethylene (B3416737) naphthalate (PEN) enhances the compatibility between the two phases. This leads to a more uniform dispersion and a significant increase in the tensile toughness and impact strength of the resulting composite material. acs.org

Furthermore, the structural geometry of naphthalene-based copolymers can be manipulated to tune their performance in applications like organic light-emitting diodes (OLEDs). By selecting different comonomers to polymerize with a naphthalene derivative, the polymer backbone can be made more or less twisted. A more twisted geometry can prevent strong molecular aggregation, which helps to reduce fluorescence quenching and improve device performance. mdpi.com The specific substitution pattern on the naphthalene ring (e.g., 1,4- vs. 2,6-) also plays a crucial role in determining the final properties of the polymer. mdpi.com Therefore, using a precursor like this compound allows for the introduction of the naphthalene unit at a specific position, offering a route to polymers with precisely engineered characteristics.

| Polymer System | Derivatization Strategy | Engineered Property | Application |

| Poly(anhydride-esters) | Varying aromatic/aliphatic monomer ratio | Controlled degradation rate | Controlled Drug Release |

| Polyethylene Naphthalate (PEN) Blends | Introducing hydroxyl groups in toughening agent | Enhanced compatibility and toughness | High-Performance Composites |

| Naphthalene-based Copolymers | Altering comonomers and substitution pattern | Tuned structural geometry, reduced fluorescence quenching | Organic Light-Emitting Diodes (OLEDs) |

Development of Novel Optical and Electronic Materials

The unique electronic structure of the naphthalene core makes its derivatives highly valuable in the creation of materials for optical and electronic applications. The ability to functionalize the naphthalene ring allows for fine-tuning of properties such as absorption, fluorescence, and charge transport.

Precursors for Fluorescent Dyes and Chemosensors

Naphthalene derivatives are widely employed as core components in fluorescent dyes and chemosensors due to their inherent photophysical properties, including high quantum yields and photostability. mdpi.org The carbonyl chloride group of this compound can be readily reacted with amines or alcohols to attach various recognition moieties, while the bromo group provides a handle for further modifications through cross-coupling reactions. acs.org

The synthesis of naphthalene-based fluorescent probes often involves the formation of Schiff bases. For example, a naphthaldehyde derivative can be condensed with an appropriate amine to create a sensor molecule. These sensors can exhibit a "turn-on" fluorescence response upon selectively binding to a target analyte, such as the Al³⁺ ion. nih.gov The design of such chemosensors leverages chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and enhances fluorescence intensity. Probes based on 1,8-naphthalimide (B145957) derivatives have also been developed to act as fluorescent switches, for instance, in the presence of acidic drugs. nih.gov The synthesis of these complex molecules often starts from functionalized precursors like 4-bromo-1,8-naphthalic anhydride, highlighting the utility of brominated naphthalene compounds in this field. nih.govnih.gov

| Precursor Type | Synthetic Strategy | Target Analyte/Application |

| Naphthalene Schiff Base | Condensation with amines | Metal ions (e.g., Al³⁺) |

| 1,8-Naphthalimide | Amidation/Imidation | pH, Acidic Drugs |

| Bromo-naphthalene | Cross-coupling reactions | General dye/sensor synthesis |

Naphthalene Diimide (NDI) Analogs for Organic Electronic Devices

Naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductors due to their high electron affinity, excellent charge carrier mobility, and remarkable thermal and oxidative stability. These properties make them ideal candidates for use in organic electronic devices, including organic field-effect transistors (OFETs). nih.gov

The synthesis of functional NDI analogs often begins with a brominated naphthalene core. A common starting material is 2,6-dibromonaphthalene-1,4,5,8-tetracarboxylic dianhydride (Br₂-NDA), which can be synthesized by brominating the parent dianhydride. whiterose.ac.uk This brominated core is then converted to the diimide (Br₂-NDI) by reaction with a primary amine. acs.org The crucial step in building complex NDI analogs involves the substitution of the bromine atoms. This is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which allows for the introduction of various aromatic or heteroaromatic units (e.g., thiophene) onto the NDI core. acs.org

This synthetic strategy allows for the precise tuning of the NDI's electronic properties. For example, incorporating electron-withdrawing groups can lower the energy of the lowest unoccupied molecular orbital (LUMO), facilitating efficient electron injection in electronic devices. researchgate.net A precursor like this compound, after conversion to a diacid or dianhydride, could be used to synthesize asymmetrically functionalized or core-expanded NDIs, further broadening the scope of accessible electronic materials. The development of NDI-based cathode interlayers has also been shown to improve the performance of organic photovoltaic cells. researchgate.net

Materials for Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that guide molecules to spontaneously organize into well-defined, functional structures. Naphthalene diimides are exceptional building blocks for supramolecular chemistry due to their planar, electron-deficient aromatic surface, which promotes strong π-π stacking interactions. acs.orgresearchgate.net

By functionalizing the imide positions or the naphthalene core with groups capable of specific interactions, such as hydrogen bonding, the self-assembly of NDIs can be precisely controlled. For instance, attaching carboxylic acid groups to an NDI core leads to molecules that can self-assemble through a combination of π-π stacking between the NDI units and hydrogen bonding between the acid groups. nih.govresearchgate.netkaust.edu.sa The resulting supramolecular structures can vary from 1D nanofibers to 2D nanosheets, depending on factors like the length of the spacer between the NDI core and the carboxylic acid. kaust.edu.sa

This controlled self-assembly can lead to materials with tunable properties. The aggregation of carboxylic acid-appended NDIs can result in broad emission spectra spanning the entire visible region, with the potential for generating white light emission. nih.govkaust.edu.sa The morphology and optoelectronic properties of these self-assembled structures are highly dependent on the molecular design and the conditions of assembly (e.g., solvent). acs.orgresearchgate.net The ability to create ordered nanostructures through self-assembly is critical for optimizing charge transport and other functionalities in organic electronic materials. researchgate.net

| Functional Group on NDI | Driving Interaction(s) | Resulting Supramolecular Structure | Potential Application |

| Carboxylic Acids | π-π stacking, Hydrogen bonding | Nanofibers, Nanosheets | White-light emitters, Organic electronics |

| Amino Acids / Peptides | π-π stacking, Hydrogen bonding, Hydrophobic interactions | Nanobelts, Helical nanofibers, Nanotubes | Bioelectronics, Sensing |

| Bolaamphiphiles | π-π stacking, Solvophobic effects | Vesicles, Nanoflowers | Drug Delivery, Sensing |

Advanced Analytical and Characterization Methodologies for Research on 1 Bromonaphthalene 2 Carbonyl Chloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates

Spectroscopic methods are indispensable for providing detailed information about the molecular structure, connectivity, and functional groups present in reaction products and intermediates derived from 1-Bromonaphthalene-2-carbonyl chloride.

High-Resolution NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For derivatives of this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum is used to identify the number and connectivity of hydrogen atoms. In the parent 1-bromonaphthalene (B1665260), aromatic protons typically appear in the range of 7.2 to 8.2 ppm. chemicalbook.com The introduction of the electron-withdrawing carbonyl chloride group at the C2 position would induce a significant downfield shift for the adjacent protons (H1 and H3), a key diagnostic feature. The integration of the signals confirms the number of protons, while the coupling patterns (splitting) reveal the spatial relationships between neighboring protons.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. For 1-bromonaphthalene, aromatic carbon signals are observed between approximately 120 and 135 ppm. chemicalbook.com The spectrum of this compound would be distinguished by the presence of a carbonyl carbon signal in the highly deshielded region of 165-180 ppm. The carbon atom directly attached to the bromine (C1) would also have a characteristic chemical shift.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to resolve complex structures. COSY experiments establish ¹H-¹H correlations, mapping out the proton coupling networks within the naphthalene (B1677914) ring system. HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each proton to its corresponding carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 1-Bromonaphthalene Moiety.

| Technique | Atom Type | Expected Chemical Shift (ppm) | Key Features and Notes |

| ¹H NMR | Aromatic Protons | 7.2 - 8.5 | Protons adjacent to the -COCl group will be shifted significantly downfield. |

| ¹³C NMR | Aromatic Carbons | 120 - 140 | Standard region for naphthalene ring carbons. |

| Carbonyl Carbon | 165 - 180 | Characteristic signal for the acyl chloride functional group. | |

| C-Br Carbon | ~122 | Position of the carbon bonded to bromine. |

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the precise elemental formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity (M+ and M+2) in the mass spectrum, which is a definitive indicator for the presence of a single bromine atom in the molecule. nih.gov For this compound (C₁₁H₆BrClO), HRMS would confirm its exact mass and distinguish it from other potential isomers or impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex reaction mixtures, separating the target compound from starting materials, byproducts, and intermediates. It is especially suited for non-volatile or thermally sensitive derivatives that are not amenable to gas chromatography. nih.gov Derivatization techniques can be employed to enhance ionization efficiency for certain carbonyl compounds in LC-MS analysis. nih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis of reaction products from this compound would focus on the appearance or disappearance of key vibrational bands. bellevuecollege.edu

The IR spectrum of this compound is expected to show several characteristic absorptions:

C=O Stretch: A very strong and sharp absorption band in the region of 1770-1815 cm⁻¹ is the most prominent feature, confirming the presence of the acyl chloride group. libretexts.org

Aromatic C=C Stretch: Multiple sharp bands of medium intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the naphthalene aromatic ring system. copbela.org

Aromatic C-H Stretch: A peak appearing above 3000 cm⁻¹ indicates the C-H bonds of the aromatic ring. copbela.org

C-Cl Stretch: A moderate absorption band in the 600-800 cm⁻¹ range corresponds to the carbon-chlorine bond of the carbonyl chloride.

When this compound is converted into a derivative (e.g., an ester or amide), the IR spectrum will reflect this change. For instance, the formation of an ester would shift the C=O stretching frequency to approximately 1735-1750 cm⁻¹. libretexts.org

Table 2: Key Diagnostic IR Absorption Frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Acyl Chloride | C=O Stretch | 1770 - 1815 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium |

| Aromatic C-H | C-H Stretch | > 3000 | Medium to Weak |

| C-Cl | C-Cl Stretch | 600 - 800 | Medium |

For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the ultimate structural proof. This technique maps the electron density within a crystal, yielding a precise three-dimensional model of the molecule. It can unambiguously determine bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While the parent compound may be a liquid or low-melting solid, many of its derivatives, such as amides or esters, are often crystalline solids suitable for this analysis. This method is invaluable for confirming the regiochemistry of substitution on the naphthalene ring and for understanding intermolecular interactions in the solid state. researchgate.net Crystallographic data for the parent 1-bromonaphthalene exists, providing a structural reference for its derivatives. nih.gov

Chromatographic Techniques for Reaction Monitoring, Separation, and Purity Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity of the final products.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It is highly effective for monitoring the progress of reactions involving this compound by quantifying the consumption of volatile starting materials and the formation of volatile products. wiley.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which serves as a detector, providing a mass spectrum for each component. The fragmentation pattern in the mass spectrum acts as a molecular fingerprint, allowing for positive identification. For example, the mass spectrum of 1-bromonaphthalene shows major peaks at m/z 206/208 (molecular ion) and m/z 127 (loss of bromine). nih.govnist.gov It is important to note that acyl chlorides can be highly reactive and may degrade or react with trace moisture within the GC system, which must be considered during method development.

Table 3: Mass Spectrometry Data for the 1-Bromonaphthalene Core.

| m/z (Mass/Charge Ratio) | Relative Intensity | Interpretation | Reference |

| 208 | 82.85% | Molecular Ion (M+) with ⁸¹Br isotope | nih.gov |

| 206 | 86.28% | Molecular Ion (M+) with ⁷⁹Br isotope | nih.gov |

| 127 | 99.99% | [M-Br]⁺ Fragment (loss of bromine atom) | nih.gov |

| 126 | 22.84% | [M-HBr]⁺ Fragment (loss of hydrogen bromide) | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring the progress of reactions involving this compound and for the analysis of its resulting derivatives. Its high resolution and sensitivity allow for the separation, identification, and quantification of the starting material, intermediates, final products, and any potential impurities within a reaction mixture.

Reversed-phase HPLC (RP-HPLC) is the most common modality applied to aromatic compounds like naphthalene derivatives. In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970) column, is used with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds interact more strongly with the C18 column and thus have longer retention times.

For a typical reaction, such as the esterification of this compound with an alcohol, HPLC can be used to track the disappearance of the highly reactive acyl chloride and the appearance of the corresponding ester product. Due to the high reactivity and moisture sensitivity of acyl chlorides, direct analysis can be challenging. Therefore, reaction monitoring often involves quenching a small aliquot of the reaction mixture at specific time points. This is frequently achieved by reacting the aliquot with a derivatizing agent or a solvent like methanol (B129727) to convert any remaining this compound into a stable methyl ester, which can then be easily analyzed.

A gradient elution method, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often employed to achieve optimal separation of compounds with a wide range of polarities. Detection is typically performed using a UV-Vis detector, as the naphthalene ring system is strongly chromophoric. A photodiode array (PDA) detector can provide full UV-Vis spectra for each peak, aiding in peak identification and purity assessment.

Below is a representative data table illustrating a hypothetical HPLC analysis for the conversion of this compound to an ester derivative.

| Compound Name | Retention Time (min) | UV λmax (nm) | Comments |

|---|---|---|---|

| 1-Bromonaphthalene-2-carboxylic acid | 8.5 | 230, 305 | Potential hydrolysis byproduct |

| This compound | 12.1 | 232, 310 | Starting material (analyzed post-derivatization) |

| N-phenethyl-1-bromonaphthalene-2-carboxamide | 14.3 | 235, 315 | Example amide product |

| 1-Bromonaphthalene | 17.8 | 225, 280 | Potential decarboxylation impurity |

In-Situ and Real-Time Analytical Techniques for Reaction Kinetics and Mechanism Studies

In-Situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

In-situ spectroscopic techniques are powerful tools for studying the kinetics and mechanisms of reactions involving this compound, as they allow for real-time monitoring of species concentrations without the need for sampling and quenching. rsc.org

In-Situ Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy, coupled with an attenuated total reflectance (ATR) probe, can be directly immersed into a reaction vessel to continuously collect spectra. rug.nl This is particularly useful for tracking reactions of this compound due to the distinct and strong absorption of the carbonyl (C=O) group. The carbonyl stretching frequency of the acyl chloride is typically found in a high-frequency region (around 1785-1815 cm⁻¹). researchgate.net When it reacts to form a derivative, such as an ester or an amide, the new carbonyl group will appear at a lower frequency (e.g., 1735-1750 cm⁻¹ for an ester, 1650-1690 cm⁻¹ for an amide). researchgate.net

By monitoring the decrease in the absorbance of the acyl chloride peak and the simultaneous increase in the product's carbonyl peak, a real-time concentration profile for each species can be generated. uow.edu.au This data allows for the direct calculation of reaction rates, the identification of reaction endpoints, and the detection of any transient intermediates that may have their own characteristic IR absorptions.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can be adapted for real-time reaction monitoring, either by using a flow-NMR setup or by conducting the reaction directly within an NMR tube. rsc.orgresearchgate.netresearchgate.net For reactions of this compound, ¹H NMR is particularly useful for monitoring the changes in the chemical environment of the aromatic protons on the naphthalene ring. The conversion of the carbonyl chloride group to an ester or amide will induce shifts in the adjacent aromatic protons. By integrating the signals corresponding to the starting material and the product over time, their relative concentrations can be determined, providing kinetic data. rsc.org Furthermore, if isotopically labeled reagents (e.g., ¹³C) are used, ¹³C NMR can be employed to track the transformation at the carbonyl carbon itself. rsc.org

The table below summarizes the key spectroscopic changes that would be monitored for a representative amidation reaction.

| Technique | Analyte | Key Spectroscopic Handle | Observed Change During Reaction |

|---|---|---|---|

| In-Situ IR | This compound | C=O Stretch (ν_CO) | Peak at ~1800 cm⁻¹ decreases in intensity |

| In-Situ IR | Amide Product | C=O Stretch (ν_CO) | New peak at ~1670 cm⁻¹ increases in intensity |

| In-Situ ¹H NMR | Starting Material Aromatic Proton (e.g., H-3) | Chemical Shift (δ) | Signal at a specific ppm decreases in intensity |

| In-Situ ¹H NMR | Product Aromatic Proton (e.g., H-3) | Chemical Shift (δ) | New, shifted signal at a different ppm increases in intensity |

Reaction Calorimetry for Thermodynamic and Kinetic Profiling

In a typical experiment, the reaction is conducted in a specialized, well-controlled reactor (a calorimeter) that can precisely measure the heat exchanged between the reaction mixture and a surrounding jacket. Acylation reactions with acyl chlorides are almost always exothermic. researchgate.net As this compound reacts with a nucleophile (e.g., an alcohol or amine), the heat generated causes a temperature difference that the instrument compensates for, providing a continuous output of the heat flow rate (in Watts).

This data can be used to:

Determine Reaction Kinetics: The rate of heat release is directly proportional to the reaction rate. By analyzing the heat flow profile over time, kinetic parameters such as the reaction rate constant (k) and the order of the reaction can be determined.

Measure Thermodynamic Properties: By integrating the total heat flow over the entire course of the reaction, the total enthalpy of reaction (ΔH_rxn) can be calculated. uow.edu.au This is a crucial parameter for process safety assessment, helping to understand the total energy potential of the reaction and to design adequate cooling capacity for scale-up.

Identify Process Deviations: Any changes in the reaction mechanism, side reactions, or mass transfer limitations can often manifest as unexpected features in the heat flow profile.

The following table presents hypothetical data obtained from a reaction calorimetry study of the esterification of this compound.

| Parameter | Symbol | Typical Value | Information Gained |

|---|---|---|---|

| Enthalpy of Reaction | ΔH_rxn | -95 kJ/mol | Overall exothermicity; crucial for safety and thermal management. |

| Maximum Heat Flow | q_max | 30 W/L | Peak rate of energy release; informs cooling requirements. |

| Reaction Rate Constant | k | 1.5 x 10⁻³ L/mol·s | Quantitative measure of reaction speed under specific conditions. |

| Adiabatic Temperature Rise | ΔT_ad | 65 °C | Theoretical temperature increase in case of cooling failure. |

Electrochemical Techniques for Redox Property Analysis and Mechanistic Insights

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful methods for investigating the redox properties of this compound and its derivatives. researchgate.net These techniques provide valuable information about the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as insights into electron transfer mechanisms and the stability of reactive intermediates. rsc.org

In a cyclic voltammetry experiment, the potential applied to a working electrode immersed in a solution of the analyte is swept linearly to a set value and then swept back to the initial potential. The resulting current is measured as a function of the applied potential. The resulting plot, a voltammogram, shows peaks corresponding to oxidation (electron removal) and reduction (electron addition) events.

For this compound, several redox processes could be anticipated:

Reduction of the Naphthalene Ring: The extended π-system of the naphthalene core can accept electrons. The potential at which this occurs is influenced by the electron-withdrawing nature of the bromo and carbonyl chloride substituents.

Reduction of the Carbonyl Group: The carbonyl group itself is electrochemically active and can be reduced.

Cleavage of the Carbon-Bromine Bond: The C-Br bond can be reductively cleaved, a common pathway for bromoaromatic compounds. rsc.org This process is typically irreversible, meaning the corresponding re-oxidation peak is absent on the reverse scan.

Oxidation of the Naphthalene Ring: Removal of an electron from the π-system can occur at high positive potentials, though this is often more difficult for rings bearing electron-withdrawing groups. d-nb.info

By analyzing the peak potentials, peak shapes, and the reversibility of the redox events, researchers can determine the oxidation and reduction potentials, estimate the HOMO/LUMO energy levels, and propose mechanistic pathways for electron transfer processes. researchgate.netrsc.org This information is critical for applications in materials science (e.g., designing organic semiconductors) and for understanding potential side reactions in synthetic transformations that may involve single-electron transfer (SET) steps.

A summary of expected electrochemical data is provided in the table below.

| Process | Peak Potential (E_p vs. Fc/Fc⁺) | Reversibility | Mechanistic Insight |

|---|---|---|---|

| First Reduction (Ring/Carbonyl) | -1.8 V | Quasi-reversible | Formation of a radical anion species. |

| Second Reduction (C-Br Cleavage) | -2.2 V | Irreversible | Dissociative electron transfer leading to loss of bromide. |

| First Oxidation (Ring) | +1.6 V | Irreversible | Formation of an unstable radical cation. |

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

The primary academic contribution of 1-Bromonaphthalene-2-carbonyl chloride lies in its role as a versatile building block for the synthesis of a variety of substituted naphthalene (B1677914) derivatives. While direct research on the compound itself is limited, its utility can be inferred from the extensive studies on its precursors and analogous structures.